Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C16H15N3O5S2 and its molecular weight is 393.43. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Reactivity
Furan derivatives are synthesized through various reactions, including the opening of thiadiazole rings and reactions with bases, to form compounds with potential applications in materials science and medicinal chemistry. For example, the study by Remizov, Pevzner, and Petrov (2019) discusses the reactions of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases, leading to derivatives with potential chemical applications (Remizov, Pevzner, & Petrov, 2019).
Antiprotozoal Agents
Furan derivatives have been explored for their antiprotozoal properties, indicating their potential in developing new therapeutic agents. A study on novel dicationic imidazo[1,2-a]pyridines demonstrates strong DNA affinities and in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, suggesting furan derivatives as promising antiprotozoal agents (Ismail et al., 2004).
Antitumor Agents
Furan derivatives have been utilized in the design of antitumor agents, showcasing their potential in cancer therapy. Matiichuk et al. (2020) synthesized various furan-2-carbaldehyde derivatives, identifying compounds with superior activity to reference drugs like 5-fluorouracil and cisplatin, highlighting the antitumor potential of furan derivatives (Matiichuk et al., 2020).
Nematicidal and Antimicrobial Activity
The synthesis of furan-based compounds has shown significant nematicidal and antimicrobial activities. Reddy et al. (2010) developed a new series of compounds with potent nematicidal activity against Ditylenchus myceliophagus and Caenorhabditis elegans, as well as antibacterial and antifungal properties, demonstrating the potential of furan derivatives in agricultural and pharmaceutical applications (Reddy, D. C. Rao, Vookanti Yakub, & A. Nagaraj, 2010).
Renewable PET and Biofuel Generation
Furan derivatives are key intermediates in the production of renewable polyethylene terephthalate (PET) and biofuels. The catalytic reduction of biomass-derived furanic compounds with hydrogen can produce valuable chemicals for biofuel generation, as discussed by Nakagawa, Tamura, and Tomishige (2013), indicating the role of furan derivatives in sustainable energy solutions (Nakagawa, Tamura, & Tomishige, 2013).
properties
IUPAC Name |
methyl 5-[[5-[(2,5-dimethylfuran-3-carbonyl)amino]-1,3,4-thiadiazol-2-yl]sulfanylmethyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O5S2/c1-8-6-11(9(2)23-8)13(20)17-15-18-19-16(26-15)25-7-10-4-5-12(24-10)14(21)22-3/h4-6H,7H2,1-3H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMOOBWYWYJEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NC2=NN=C(S2)SCC3=CC=C(O3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(((5-(2,5-dimethylfuran-3-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)furan-2-carboxylate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.